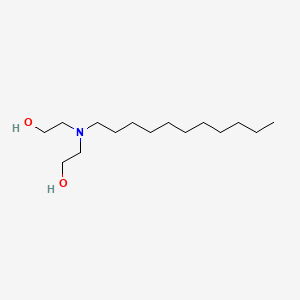
2,2'-(Undecylazanediyl)bis(ethan-1-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Undecylazanediyl)bis(ethan-1-ol): . This compound is characterized by the presence of an undecyl group attached to a bis(ethanol)amine structure, making it a versatile molecule in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Undecylazanediyl)bis(ethan-1-ol) typically involves the reaction of undecylamine with ethylene oxide . The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Undecylamine+2Ethylene Oxide→2,2′−(Undecylazanediyl)bis(ethan-1-ol)
The reaction is usually carried out in the presence of a catalyst, such as sodium hydroxide , and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of 2,2’-(Undecylazanediyl)bis(ethan-1-ol) involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the production rate while minimizing the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Undecylazanediyl)bis(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halides or esters.
Applications De Recherche Scientifique
2,2’-(Undecylazanediyl)bis(ethan-1-ol) has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, lubricants, and other industrial products
Mécanisme D'action
The mechanism of action of 2,2’-(Undecylazanediyl)bis(ethan-1-ol) involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, facilitating its role as a surfactant. Additionally, the undecyl group provides hydrophobic interactions, enhancing its emulsifying properties. These interactions are crucial in its applications in drug delivery and as an emulsifying agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-(Decylazanediyl)bis(ethan-1-ol)
- 2,2’-(Dodecylazanediyl)bis(ethan-1-ol)
- 2,2’-(Tetradecylazanediyl)bis(ethan-1-ol)
Uniqueness
Compared to its similar compounds, 2,2’-(Undecylazanediyl)bis(ethan-1-ol) offers a balanced hydrophobic and hydrophilic profile, making it particularly effective as a surfactant and emulsifying agent. Its unique structure allows for versatile applications in various fields, from chemistry to medicine .
Propriétés
IUPAC Name |
2-[2-hydroxyethyl(undecyl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33NO2/c1-2-3-4-5-6-7-8-9-10-11-16(12-14-17)13-15-18/h17-18H,2-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPXXOVHDMEUSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCN(CCO)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



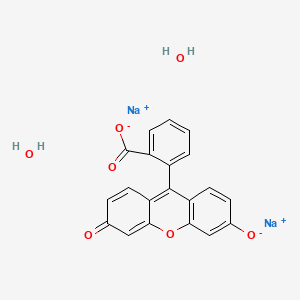
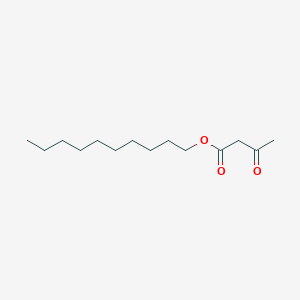
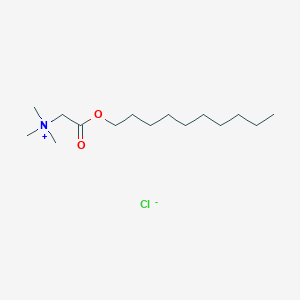


![4-[2-(2-hydroxyethyl)-2H-tetrazol-5-yl]-2-methoxyphenol](/img/structure/B8006411.png)
![1,3,4,8,12-pentazatricyclo[7.3.0.02,6]dodeca-2,5,7,9,11-pentaen-5-amine](/img/structure/B8006421.png)
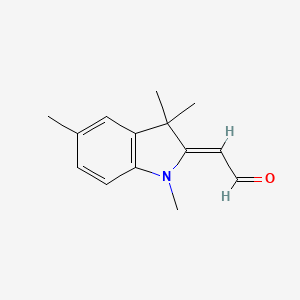

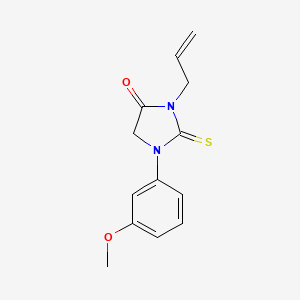
![[5-(4-amino-1,2,5-oxadiazol-3-yl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B8006443.png)
